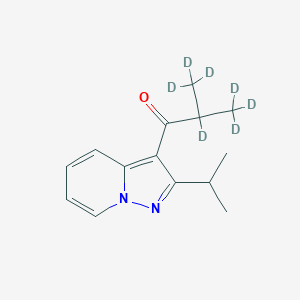

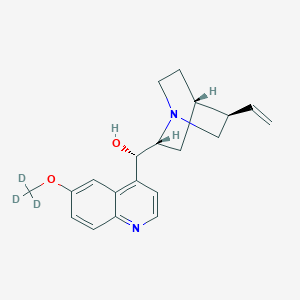

![molecular formula C22H18N4O4 B10783493 4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]-benzamide hydrate](/img/structure/B10783493.png)

4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]-benzamide hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SB-431542 (hydrate) is a selective and potent inhibitor of the transforming growth factor-beta (TGF-β) pathway. It specifically inhibits activin receptor-like kinase 4 (ALK4), activin receptor-like kinase 5 (ALK5), and activin receptor-like kinase 7 (ALK7) by competing for the ATP binding site . This compound is widely used in scientific research, particularly in studies related to cell differentiation, reprogramming, and cancer biology .

Preparation Methods

SB-431542 (hydrate) is synthesized through a multi-step chemical process. The synthesis involves the formation of the imidazole ring and subsequent coupling with benzamide. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . Industrial production methods are similar but scaled up to accommodate larger quantities. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

SB-431542 (hydrate) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the imidazole ring and benzamide moiety. Common reagents used in these reactions include organic solvents like DMSO and ethanol . The major products formed from these reactions are derivatives of the original compound, which retain the core structure but have modified functional groups .

Scientific Research Applications

SB-431542 (hydrate) has a wide range of scientific research applications:

Mechanism of Action

SB-431542 (hydrate) exerts its effects by inhibiting the TGF-β/activin/nodal pathway. It binds to the ATP binding site of ALK4, ALK5, and ALK7, preventing the phosphorylation and activation of SMAD proteins . This inhibition leads to the suppression of TGF-β-induced cellular responses such as proliferation, differentiation, and migration .

Comparison with Similar Compounds

SB-431542 (hydrate) is unique in its selective inhibition of ALK4, ALK5, and ALK7. Similar compounds include:

LY364947: Another TGF-β receptor inhibitor but with a different selectivity profile.

A-83-01: Inhibits ALK4, ALK5, and ALK7 but also affects other kinases.

RepSox: Primarily used for reprogramming somatic cells to iPSCs, similar to SB-431542 (hydrate), but with different molecular targets.

SB-431542 (hydrate) stands out due to its high selectivity and potency, making it a valuable tool in scientific research .

Properties

Molecular Formula |

C22H18N4O4 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

4-[4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide;hydrate |

InChI |

InChI=1S/C22H16N4O3.H2O/c23-21(27)13-4-6-14(7-5-13)22-25-19(20(26-22)16-3-1-2-10-24-16)15-8-9-17-18(11-15)29-12-28-17;/h1-11H,12H2,(H2,23,27)(H,25,26);1H2 |

InChI Key |

WQUIJVKNPYBZOF-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile; maleic acid](/img/structure/B10783418.png)

![4-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783433.png)

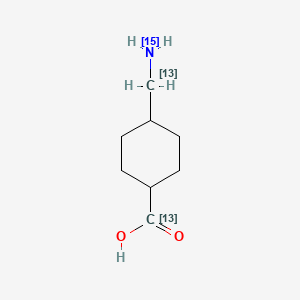

![4,5-dimethyl-2-[[(Z)-4-[3-(piperidin-1-ylmethyl)phenoxy]but-2-enyl]amino]-1H-pyrimidin-6-one](/img/structure/B10783450.png)

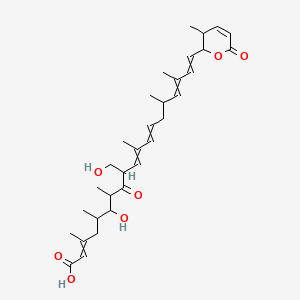

![(2E,5R,6S,7R,9R,10E,12E,15S,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-[(2R,3R)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid](/img/structure/B10783465.png)

![4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783482.png)

![(2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid](/img/structure/B10783504.png)

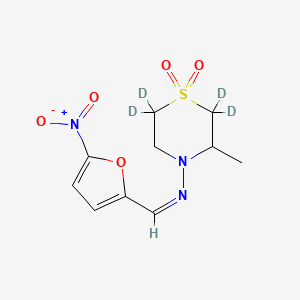

![N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783512.png)